molecular formula C6H8BrI2NO2 B12549750 3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate CAS No. 144675-56-9

3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate

Cat. No.: B12549750
CAS No.: 144675-56-9
M. Wt: 459.85 g/mol
InChI Key: YRBKVYCRVUUJBW-UHFFFAOYSA-N
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Description

3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate is an organic compound with a complex structure featuring bromine, iodine, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable precursor, such as a propenyl derivative, followed by the introduction of the carbamate group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce different oxidized forms of the compound.

Scientific Research Applications

3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromine and iodine atoms into target molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of halogenated compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can form halogen bonds with target molecules, while the carbamate group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-hydroxypyridine: Another brominated compound with different functional groups and applications.

    3-Bromo-1,2-propanediol: A simpler brominated compound used in different chemical reactions.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with both bromine and sulfonamide groups, used in medicinal chemistry.

Uniqueness

3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate is unique due to its combination of bromine, iodine, and carbamate functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions with various molecular targets, making it valuable in diverse research fields.

Properties

CAS No.

144675-56-9

Molecular Formula

C6H8BrI2NO2

Molecular Weight

459.85 g/mol

IUPAC Name

(3-bromo-2,3-diiodoprop-2-enyl) N-ethylcarbamate

InChI

InChI=1S/C6H8BrI2NO2/c1-2-10-6(11)12-3-4(8)5(7)9/h2-3H2,1H3,(H,10,11)

InChI Key

YRBKVYCRVUUJBW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OCC(=C(Br)I)I

Origin of Product

United States

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